N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN8O and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1370350 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting the cell cycle, the compound can induce apoptosis, leading to the death of the cancer cells . This makes it a potential candidate for the development of anticancer drugs .
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been found to interact with various enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, allowing these compounds to form specific interactions with different target receptors .
Cellular Effects
Related compounds have shown significant antitumor activities against various cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and Hela (cervical cancer) .
Molecular Mechanism
Related compounds have been found to intercalate DNA, which can disrupt the normal functioning of cells .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic pathways .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN8O/c1-2-26-16-14(22-23-26)15(19-11-20-16)24-7-9-25(10-8-24)17(27)21-13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYQJXELTYHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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